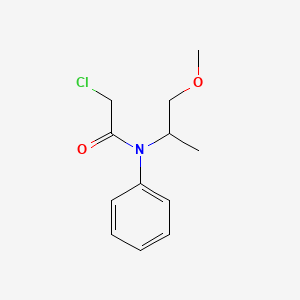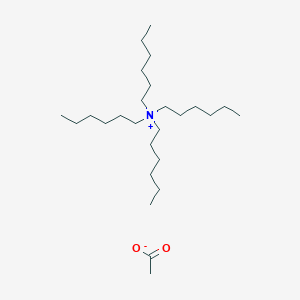![molecular formula C11H12N4O B14677287 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one CAS No. 33344-18-2](/img/structure/B14677287.png)
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group at the second position and a 4-methylphenylamino group at the sixth position on the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their biological and chemical properties.
Métodos De Preparación
The synthesis of 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Ring Closure: The benzylidene acetones undergo cyclization to form the pyrimidine ring.
Aromatization: The intermediate compounds are aromatized to stabilize the pyrimidine structure.
Substitution: Introduction of the amino group and the 4-methylphenylamino group at the respective positions.
Oxidation and Methylation: The final steps involve oxidation and methylation to achieve the desired compound.
Análisis De Reacciones Químicas
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one can be compared with other aminopyrimidine derivatives :
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group at the fourth position instead of the 4-methylphenylamino group.
2-Amino-4,6-dimethylpyrimidine: This derivative has methyl groups at both the fourth and sixth positions.
2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile: This compound has a methoxy group and a nitrile group, making it structurally different but functionally similar.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
33344-18-2 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-amino-4-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-9-6-10(16)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,16) |
Clave InChI |
NQSKGMQUZATMGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



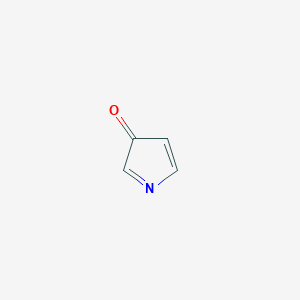

![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
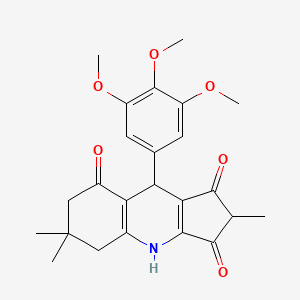




![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
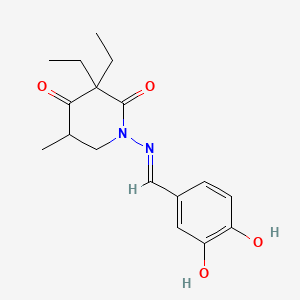
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
